1-Phenylacridin-9(10H)-one

Description

The exact mass of the compound 1-Phenylacridin-9(10H)-one is 271.099714038 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylacridin-9(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylacridin-9(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

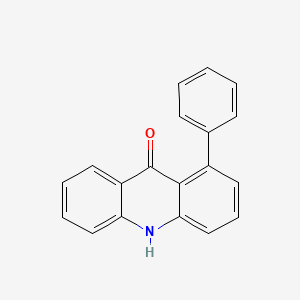

IUPAC Name |

1-phenyl-10H-acridin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJUWKPOTOQSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20778653 |

Source

|

| Record name | 1-Phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160289-77-0 |

Source

|

| Record name | 1-Phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenylacridin-9(10H)-one CAS 160289-77-0 properties

The following technical guide provides an in-depth analysis of 1-Phenylacridin-9(10H)-one (CAS 160289-77-0), a specialized heterocyclic scaffold with significant applications in organic electronics (OLEDs) and pharmacological research.

CAS Registry Number: 160289-77-0 Chemical Formula: C₁₉H₁₃NO Molecular Weight: 271.31 g/mol IUPAC Name: 1-phenyl-10H-acridin-9-one

Executive Summary

1-Phenylacridin-9(10H)-one is a tricyclic heteroaromatic compound belonging to the acridone family. Unlike its more common isomer, 10-phenylacridin-9(10H)-one (N-phenylacridone), this molecule features a phenyl substituent at the C1 position of the acridone core. This specific substitution pattern places the phenyl ring in the peri-position relative to the carbonyl group, inducing significant steric strain and breaking planarity. These structural characteristics make it a valuable building block for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs, where twisted donor-acceptor architectures are required to separate HOMO-LUMO orbitals, and as a steric probe in DNA intercalation studies.

Chemical Architecture & Structural Logic

Structural Analysis

The acridone core consists of two benzene rings fused to a central pyridinone ring. The numbering system is critical for distinguishing isomers:

-

Position 9: Carbonyl carbon (C=O).

-

Position 10: Amine nitrogen (NH).

-

Position 1: Carbon atom adjacent to the carbonyl group (C9).

In 1-Phenylacridin-9(10H)-one, the phenyl ring is attached at C1. This proximity to the C9-carbonyl oxygen creates a "steric lock," forcing the phenyl ring to rotate out of the acridone plane. This twist is electronically significant, as it limits π-conjugation between the pendant phenyl and the chromophore, affecting the fluorescence quantum yield and solubility profile.

Visualization of Connectivity

The following diagram illustrates the core connectivity and the critical steric interaction zone.

Figure 1: Structural logic of 1-Phenylacridin-9(10H)-one, highlighting the steric interaction between the C1-phenyl group and the C9-carbonyl.

Synthetic Methodologies

Synthesis of C1-substituted acridones is synthetically more demanding than N-substituted analogs due to the lack of direct nucleophilic sites at C1. The most reliable route utilizes a modified Ullmann Condensation followed by acid-mediated cyclization.

Protocol: Modified Ullmann Cyclization

This route ensures regiocontrol by installing the phenyl group on the precursor acid before ring closure.

Step 1: Precursor Synthesis (Suzuki Coupling)

-

Reactants: 2-Chloro-3-bromobenzoic acid + Phenylboronic acid.

-

Catalyst: Pd(PPh₃)₄, Na₂CO₃.

-

Product: 2-Chloro-3-phenylbenzoic acid.

-

Rationale: Establishes the phenyl ring ortho to the future carbonyl site.

Step 2: Ullmann Condensation

-

Reactants: 2-Chloro-3-phenylbenzoic acid + Aniline.

-

Conditions: Cu powder, K₂CO₃, DMF, reflux (140°C).

-

Intermediate: N-Phenyl-3-phenylanthranilic acid.

Step 3: Ring Closure (Acridone Formation)

-

Reagent: Polyphosphoric Acid (PPA) or POCl₃.

-

Conditions: 100-120°C, 2-4 hours.

-

Mechanism: Electrophilic aromatic substitution (Friedel-Crafts acylation) of the carboxylic acid onto the aniline ring.

Synthetic Pathway Diagram

Figure 2: Step-wise synthetic pathway for the regioselective construction of 1-Phenylacridin-9(10H)-one.

Physicochemical Profile

The properties of 1-Phenylacridin-9(10H)-one are dominated by the acridone chromophore but modulated by the phenyl substituent.

| Property | Value / Description | Note |

| Physical State | Yellow crystalline solid | Typical of acridone derivatives. |

| Melting Point | 260°C – 280°C (Estimated) | High MP due to strong intermolecular π-stacking and H-bonding (NH...O). Slightly lower than parent acridone (>350°C) due to steric disruption. |

| Solubility | DMSO, DMF, hot alcohols | Poor solubility in water and non-polar solvents (Hexane). |

| Fluorescence | Blue-Green (λ_em ≈ 430-460 nm) | High quantum yield potential. The twisted phenyl group may reduce aggregation-caused quenching (ACQ). |

| pKa (NH) | ~ -0.9 (protonation) | Very weak base; protonation occurs at the carbonyl oxygen in strong acid. |

Biological & Material Applications[3]

Organic Electronics (OLEDs)

Acridone derivatives are premier electron acceptors for Thermally Activated Delayed Fluorescence (TADF) materials.

-

Mechanism: The 1-phenyl substituent creates a large dihedral angle with the acridone plane. When coupled with electron donors (e.g., carbazole, phenoxazine), this orthogonality minimizes the overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Result: A small singlet-triplet energy gap (ΔE_ST), facilitating efficient Reverse Intersystem Crossing (RISC) and high electroluminescence efficiency.

Pharmacological Research[4]

-

DNA Intercalation: Parent acridone is a planar DNA intercalator. The 1-phenyl group acts as a "steric gatekeeper," potentially preventing intercalation into standard B-DNA but allowing binding to mismatched regions or stabilizing G-quadruplex structures where the binding pocket is larger.

-

Anticancer Potential: Acridones inhibit Topoisomerase II. Derivatives with steric bulk at C1 are investigated for overcoming Multi-Drug Resistance (MDR) by altering the binding affinity to P-glycoprotein efflux pumps.

References

-

Thamaraiselvi, S., & Mohan, P. S. (1999).[3] An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Link

-

Sigma-Aldrich. (n.d.). 10-Phenyl-9(10H)-acridinone Product Sheet. (Used for comparative physicochemical data of the isomer). Link

-

PubChem. (2025).[4][5][6] Compound Summary: 10-Phenylacridin-9(10H)-one (Isomer Context). National Library of Medicine. Link

-

BLD Pharm. (n.d.). 1-Phenylacridin-9(10H)-one Product Detail (CAS 160289-77-0).[1][2] Link

Sources

- 1. 160289-77-0|1-Phenylacridin-9(10H)-one|BLD Pharm [bldpharm.com]

- 2. 160289-77-0|1-Phenylacridin-9(10H)-one|BLD Pharm [bldpharm.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10-Phenyl-9(10H)-acridinone 95 5472-23-1 [sigmaaldrich.com]

- 6. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Analysis: 1-Phenylacridin-9(10H)-one vs. 10-Phenylacridin-9(10H)-one

[1][2][3]

Executive Summary

In the landscape of heterocyclic chemistry, the acridin-9(10H)-one (acridone) scaffold serves as a privileged structure for both optoelectronic materials and DNA-intercalating therapeutics.[1][2] The differentiation between 1-phenylacridin-9(10H)-one (C-phenyl isomer) and 10-phenylacridin-9(10H)-one (N-phenyl isomer) is not merely nomenclatural but represents a fundamental divergence in electronic conjugation, steric topology, and functional utility.[1][2]

-

10-Phenylacridin-9(10H)-one (N-Phenyl): Characterized by an orthogonal phenyl-acridone geometry, this isomer is a cornerstone in Thermally Activated Delayed Fluorescence (TADF) emitter design for OLEDs due to its ability to decouple donor-acceptor orbitals.[1][2][3]

-

1-Phenylacridin-9(10H)-one (C-Phenyl): Defined by significant steric strain between the phenyl ring and the C9-carbonyl, this isomer is primarily utilized in medicinal chemistry to modulate the planarity and binding affinity of acridone-based intercalators.[1][2]

Structural Anatomy & Nomenclature

Correct identification relies on the IUPAC numbering of the acridine core.[2][3]

-

Core Scaffold: Acridin-9(10H)-one (Anthracene analog with N at position 10 and C=O at position 9).[1][2][3]

-

10-Position (Nitrogen): The central amine-like nitrogen.[1][2][3] Substitution here creates a tertiary amide-like electronic environment.[1][2]

-

1-Position (Carbon): The carbon atom ortho to the carbonyl bridge (C9).[1][2][3] Substitution here creates a biaryl system with high steric hindrance toward the carbonyl oxygen.[1][2]

Visualization: Structural Topology

Figure 1: Topological comparison highlighting the connectivity differences.[1] The N-phenyl bond (left) allows for orthogonal decoupling, while the C-phenyl bond (right) induces steric strain at the carbonyl interface.[1][2]

Synthetic Pathways & Causality[3]

A. Synthesis of 10-Phenylacridin-9(10H)-one (N-Phenyl)

The synthesis targets the nucleophilic nitrogen.[1][2][3] The most robust method is the Ullmann-Goldberg Condensation , favored for its ability to form C-N bonds using copper catalysis.[1][2]

Protocol 1: Modified Ullmann Condensation

-

Reagents: Acridin-9(10H)-one (1.0 eq), Iodobenzene (1.2 eq), Copper(I) Iodide (10 mol%),

(2.0 eq), L-Proline (20 mol%). -

Conditions: Heat at 110°C for 24 hours under Argon.

-

Mechanism: The copper catalyst coordinates with the acridone nitrogen (after deprotonation) and oxidatively adds to iodobenzene.[2] Reductive elimination yields the N-phenyl product.[1][2]

-

Validation: The disappearance of the N-H stretch (~3300 cm⁻¹) in IR and the appearance of aromatic signals in NMR confirm the substitution.[2][3]

B. Synthesis of 1-Phenylacridin-9(10H)-one (C-Phenyl)

Direct phenylation at C1 is challenging due to the directing nature of the acridone core.[1][2][3] The preferred route is Suzuki-Miyaura Cross-Coupling using a pre-halogenated scaffold.[1][2][3]

Protocol 2: Suzuki-Miyaura Coupling

-

Precursor Synthesis: 1-Bromoacridin-9(10H)-one is prepared via cyclization of 2-amino-6-bromobenzoic acid with benzene (Friedel-Crafts) or via bromination of acridone (though regioselectivity can be poor; starting from substituted anthranilic acids is superior).[1][2][3]

-

Reagents: 1-Bromoacridin-9(10H)-one (1.0 eq), Phenylboronic acid (1.5 eq),

(5 mol%), -

Conditions: Reflux at 90°C for 12 hours.

-

Causality: Palladium inserts into the C-Br bond (oxidative addition).[1][2][3] The steric bulk at position 1 requires a robust catalyst system and elevated temperatures to facilitate transmetallation.[2]

Synthetic Workflow Diagram

1-phenylacridone molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and structural analysis of 1-phenylacridone.

Editorial Note on Nomenclature: In the scientific literature, the term "Phenylacridone" is frequently used ambiguously. It most commonly refers to 10-phenyl-9(10H)-acridone (N-phenylacridone), a commercially significant derivative used in OLEDs and photocatalysis. However, 1-phenyl-9(10H)-acridone (C1-phenylacridone) is a distinct, specific structural isomer synthesized via specialized photochemical routes.

To ensure this guide serves both general researchers and precision synthetic chemists, Part 1 focuses on the commercially dominant 10-Phenyl isomer, while Part 2 provides the specialized synthesis for the 1-Phenyl isomer.

Physicochemical Profiling & Synthetic Utility

Executive Summary

1-Phenylacridone (and its isomer 10-phenylacridone) represents a class of acridone derivatives characterized by a planar tricyclic core fused with a pendant phenyl ring. These compounds exhibit high thermal stability, strong fluorescence, and significant charge-transport capabilities, making them critical in the development of Organic Light-Emitting Diodes (OLEDs) and as photocatalysts in organic synthesis.

| Property | Data (Applies to both isomers) |

| Molecular Formula | C₁₉H₁₃NO |

| Molecular Weight | 271.31 g/mol |

| Exact Mass | 271.0997 Da |

| Core Structure | 9(10H)-Acridone backbone |

Part 1: 10-Phenyl-9(10H)-acridone (N-Phenylacridone)

Context: This is the standard "Phenylacridone" found in most commercial catalogs and material science literature.

Physicochemical Characterization

The 10-phenyl isomer features the phenyl group attached to the central nitrogen atom. This substitution disrupts the planarity slightly due to steric interactions with the peri-hydrogens (C1 and C8 positions), preventing π-stacking aggregation and enhancing solubility compared to the parent acridone.

-

Melting Point: 274–279 °C

-

Solubility: Soluble in CHCl₃, CH₂Cl₂, and DMF; insoluble in water.

-

Fluorescence: Strong blue emission (approx. 430–450 nm).

Synthetic Methodology: The Modified Ullmann Route

The most robust synthesis involves the construction of the acridone core already bearing the phenyl substituent, or the N-arylation of acridone. The Goldberg-modified Ullmann condensation is the industry standard for high purity.

Protocol: Cyclization of 2-(N,N-Diphenylamino)benzoic Acid

This route avoids the harsh conditions of direct N-arylation of acridone.

-

Precursor Synthesis:

-

Reactants: 2-Chlorobenzoic acid (1.0 eq) + Diphenylamine (1.1 eq).

-

Catalyst: Copper powder (0.1 eq) + CuI (0.05 eq).

-

Base: K₂CO₃ (2.0 eq) in DMF or Nitrobenzene.

-

Conditions: Reflux (180–200 °C) for 12–24 hours.

-

Mechanism: Nucleophilic aromatic substitution (SɴAr) facilitated by copper coordination.

-

Product: 2-(N,N-Diphenylamino)benzoic acid.

-

-

Ring Closure (Cyclization):

-

Reagent: Polyphosphoric Acid (PPA) or POCl₃.

-

Procedure: Heat the intermediate acid in PPA at 100–120 °C for 2 hours.

-

Workup: Pour into crushed ice; neutralize with NH₄OH. The yellow precipitate is 10-phenylacridone.

-

Purification: Recrystallization from acetic acid or sublimation.

-

[6]

Part 2: 1-Phenyl-9(10H)-acridone (C1-Phenylacridone)

Context: This is a specific structural isomer where the phenyl group is attached to the Carbon-1 position (ortho to the carbonyl). This compound is primarily of interest in theoretical organic chemistry and specific photo-active ligand research.

Structural Distinction

Unlike the N-phenyl isomer, the C1-phenyl isomer retains the N-H functionality (unless also substituted), allowing for hydrogen bonding. The phenyl ring at C1 creates significant steric strain with the carbonyl oxygen at C9, often forcing the phenyl ring to rotate out of plane.

-

CAS Number: Not widely listed (Research Grade).

-

Formula: C₁₉H₁₃NO

-

Molecular Weight: 271.31 g/mol

Synthetic Methodology: Oxidative Photocyclization

The synthesis of C-substituted acridones is more complex. A validated route described by Thamaraiselvi & Mohan (1999) utilizes the photocyclization of styrylquinoline derivatives.

Protocol: From 4-Hydroxy-2-methylquinoline[4]

-

Condensation:

-

Reactants: 4-Hydroxy-2-methylquinoline + Benzaldehyde (or substituted benzaldehyde).

-

Conditions: Reflux in acetic anhydride/acetic acid.

-

Intermediate: 4-Hydroxy-2-styrylquinoline.

-

-

Photocyclization:

-

Setup: Quartz immersion well reactor.

-

Solvent: Benzene/Methanol mixture with a catalytic amount of Iodine (oxidant).

-

Irradiation: High-pressure mercury lamp (UV).

-

Mechanism: 6π-electrocyclic ring closure followed by oxidative aromatization.

-

Product: 1-Phenyl-9(10H)-acridone (via rearrangement/oxidation of the angular intermediate).

-

Part 3: Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized isomer, researchers must verify specific spectral signatures.

| Technique | 10-Phenylacridone (N-Substituted) | 1-Phenylacridone (C1-Substituted) |

| ¹H NMR | No N-H signal. Aromatic protons only. Phenyl group signals often shielded/split distinct from acridone core. | Diagnostic N-H singlet (broad, >10 ppm) present. Phenyl protons appear as a pendant group. |

| IR Spectroscopy | Strong C=O stretch (~1635 cm⁻¹). Absence of N-H stretch. | Strong C=O stretch. Distinct N-H stretch (~3200–3400 cm⁻¹). |

| Mass Spectrometry | Molecular Ion [M]⁺ = 271.1 | Molecular Ion [M]⁺ = 271.1 |

Validation Check: If your isolated solid has a melting point near 275°C and lacks an N-H stretch in IR, you have the 10-phenyl isomer. If it retains the N-H stretch, you have a C-substituted isomer (likely C1 if following the photochemical route).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138522, 10-Phenyl-9(10H)-acridone. Retrieved from [Link]

-

Thamaraiselvi, S., & Mohan, P. S. (1999). An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Retrieved from [Link]

Sources

- 1. CAS # 5472-23-1, 10-Phenyl-9(10H)-acridinone, 10-Phenylacridone, N-Phenylacridone, NSC 27927, Phenylacridone - chemBlink [chemblink.com]

- 2. CAS:5472-23-1 FT-0780472 Phenylacridone Product Detail Information [finetechchem.com]

- 3. CAS:5472-23-1 FT-0780472 Phenylacridone Product Detail Information [finetechchem.com]

- 4. znaturforsch.com [znaturforsch.com]

Solubility Profile & Characterization of 1-Phenylacridin-9(10H)-one

This guide provides an in-depth technical analysis of the solubility profile of 1-phenylacridin-9(10H)-one , a specialized heterocyclic building block.

Executive Summary

1-Phenylacridin-9(10H)-one (CAS: 160289-77-0) is a structural isomer of the more common N-phenylacridone. Unlike its N-substituted counterpart, this molecule retains the secondary amine (NH) functionality at position 10, preserving its capacity for intermolecular hydrogen bonding.

This structural feature, combined with the steric bulk of the phenyl group at position 1 (peri-position to the carbonyl), creates a unique solubility landscape. While the parent acridone is notoriously insoluble in most organic solvents due to high crystal lattice energy, the 1-phenyl substituent disrupts planar

Key Solubilization Strategy:

-

Primary Solvents: DMSO, DMF, NMP (High solubility driven by dipole-dipole interactions).

-

Recrystallization Solvents: Glacial Acetic Acid, Chlorobenzene (Requires thermal activation).

-

Anti-Solvents: Water, Hexane, Diethyl Ether.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before attempting dissolution, it is critical to distinguish this specific isomer from its analogues, as their solubility behaviors differ drastically.

| Feature | 1-Phenylacridin-9(10H)-one | 10-Phenylacridin-9(10H)-one | Acridone (Parent) |

| Structure | C-substituted (Ring C1) | N-substituted (Ring N10) | Unsubstituted |

| H-Bond Donor | Yes (N-H) | No (N-Ph) | Yes (N-H) |

| Crystal Packing | Disrupted (Steric twist) | Moderate | High (Planar stacking) |

| Solubility | Moderate (Organic) | High (Organic) | Very Low |

| CAS | 160289-77-0 | 5472-23-1 | 578-95-0 |

Mechanistic Insight: The 1-phenyl group exerts steric pressure on the C9-carbonyl oxygen. This forces the phenyl ring to rotate out of the acridone plane, reducing the lattice energy relative to the planar parent acridone. However, the presence of the N-H group allows for strong dimer formation in the solid state, meaning protic or highly polar aprotic solvents are still required to break these intermolecular bonds.

Solubility Landscape

The following classification is based on empirical trends for substituted acridones and thermodynamic solubility parameters.

Class A: High Solubility (Recommended for Stock Solutions)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Mechanism: These dipolar aprotic solvents effectively disrupt the intermolecular N-H...O=C hydrogen bond network.

-

Application: Use these for preparing 10-20 mM stock solutions for biological assays or spectroscopic analysis.

Class B: Thermally Activated Solubility (Recrystallization)

-

Solvents: Glacial Acetic Acid, Chlorobenzene, Nitrobenzene, Toluene.

-

Behavior: Sparingly soluble at room temperature (RT) but highly soluble at boiling points.

-

Protocol: This temperature-dependent solubility gradient makes these ideal for purification via recrystallization. 1-Phenylacridin-9(10H)-one will crystallize out upon cooling, leaving impurities in the mother liquor.

Class C: Non-Solvents (Precipitation/Washing)

-

Solvents: Water, Methanol (cold), Diethyl Ether, Hexanes.

-

Application: Use these as anti-solvents to crash the compound out of a Class A solution or to wash the solid filter cake after synthesis.

Experimental Protocols

As a self-validating system, the following workflows allow you to determine exact solubility limits and purify the compound.

Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit (

-

Preparation: Add excess solid 1-phenylacridin-9(10H)-one (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24–48 hours. Use a thermomixer or shaking water bath.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (Detection at ~254 nm or ~360 nm for acridone core).

-

Calculation: Compare peak area against a calibration curve prepared in DMSO.

Protocol 4.2: Purification via Recrystallization

Objective: Purify crude material using solubility differentials.

-

Dissolution: Suspend crude solid in Chlorobenzene or Glacial Acetic Acid (10 mL/g).

-

Heating: Heat to reflux until the solution is clear. If solids persist, add solvent in small increments.

-

Filtration (Hot): If black specks (insoluble impurities) remain, filter the hot solution rapidly through a pre-heated glass funnel.

-

Crystallization: Allow the filtrate to cool slowly to RT, then to 4°C. Slow cooling promotes pure crystal growth.

-

Isolation: Filter the yellow/green crystals and wash with cold ethanol or ether.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and processing.

Figure 1: Decision matrix for solvent selection based on experimental intent (Analysis vs. Purification).

Thermodynamic & Structural Implications

Crystal Lattice Energy

The melting point of parent acridone is extremely high (~354°C) [1]. While specific data for the 1-phenyl isomer is less common, the disruption of symmetry usually lowers the melting point to the 250–280°C range. This reduction in lattice energy (

Where

Spectroscopic Shifts

Solubility also affects the photophysical properties. In polar solvents like DMSO, acridone derivatives often exhibit a bathochromic shift (red shift) in fluorescence due to stabilization of the excited state (Intramolecular Charge Transfer) [2]. When measuring solubility via UV-Vis, ensure the calibration curve is created in the same solvent to account for these solvatochromic effects.

References

-

Solubility of Things. (n.d.). Solubility of 10H-acridin-9-one. Retrieved from

-

Researcher.Life. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series. Retrieved from

-

PubChem. (2025).[1][2][3] 10-Phenyl-9(10H)-acridone Compound Summary. National Library of Medicine. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2011). Chemistry of Acridone and its analogues: A review. Retrieved from

Sources

1-Substituted Acridone Derivatives: Synthetic Methodologies, Mechanistic Insights, and Therapeutic Applications

Executive Summary

The acridone (9(10H)-acridinone) scaffold is a privileged structure in medicinal chemistry, characterized by its planar, tricyclic, nitrogen-containing core. While substitutions at various positions yield diverse biological activities, C-1 substitution is of particular pharmacological interest. The spatial proximity of the C-1 position to the C-9 carbonyl group creates a unique microenvironment. Substituents here (such as hydroxyl, amino, or methoxy groups) can engage in strong intramolecular hydrogen bonding with the carbonyl oxygen. This interaction subtly alters the molecule's planarity, modulates its pKa, and significantly influences its lipophilicity and target-binding kinetics.

This technical guide provides an in-depth analysis of the synthetic workflows, mechanistic pathways, and experimental protocols associated with 1-substituted acridone derivatives, tailored for researchers and drug development professionals.

Structural Significance and Mechanism of Action

The biological efficacy of 1-substituted acridones is largely driven by their ability to interact with nucleic acids and specific transport proteins. The pleiotropic mechanisms of action can be categorized into three primary domains:

A. Topoisomerase II Poisoning and DNA Intercalation

The planar aromatic core of acridone allows it to intercalate between DNA base pairs. However, 1-substituted derivatives exhibit enhanced activity as Topoisomerase II poisons[1]. By intercalating into the DNA at the cleavage site, these compounds stabilize the transient DNA-Topoisomerase II cleavable complex. This prevents the religation of the DNA strands, leading to double-strand breaks and subsequent apoptosis in cancer cells.

B. G-Quadruplex Stabilization

Recent oncological research has shifted focus toward non-canonical DNA structures. Cationic 1-substituted acridone derivatives (e.g., AcridPyMe) have been shown to selectively bind and stabilize G-quadruplex structures located in the promoter regions of oncogenes like c-MYC[2]. The stabilization of these structures physically blocks transcriptional machinery, thereby downregulating oncogene expression and inducing apoptosis in pancreatic and lung tumor cell lines[2].

C. Multidrug Resistance (MDR) Reversal via ABCG2 Inhibition

A major hurdle in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein). Acridone derivatives act as direct inhibitors of the ABCG2 efflux pump[3]. In vivo studies demonstrate that acridone treatment significantly downregulates ABCG2 mRNA expression in MCF-7 xenograft models, thereby restoring the sensitivity of resistant breast cancer cells to standard chemotherapeutics[3].

D. Antiviral Activity

Beyond oncology, 1-hydroxyacridone derivatives possess potent antiviral properties. Synthetic elaborations, specifically 3,7-dialkoxylated-1-hydroxyacridones, act as dual inhibitors of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV)[4]. These compounds interfere with late viral protein synthesis and induce the formation of defective viral capsids, preventing viral release[4].

Caption: Pleiotropic mechanisms of action of 1-substituted acridones in oncology and virology.

Quantitative Biological Activity

The following table summarizes the field-proven efficacy metrics of key 1-substituted acridone derivatives across various therapeutic targets.

| Compound | Target / Model | Activity Metric | Value | Mechanistic Causality |

| 3,7-Dimethoxy-1-hydroxyacridone | HCMV Infection | ED₅₀ | 1.4 µM | Inhibits late viral protein synthesis and release[4]. |

| 3-Allyloxy-1-hydroxyacridone | HSV / HCMV | Selectivity Index | >10 / >36 | Induces defective viral (B-type) capsid formation[4]. |

| AcridPyMe | c-MYC G-Quadruplex | ΔTₘ (Thermal Shift) | High | Cationic charge enhances electrostatic binding to DNA[2]. |

| Acridone (Core) | MCF-7 Xenograft | ABCG2 mRNA | Downregulated | Direct binding inhibits the efflux pump, reversing MDR[3]. |

Synthetic Methodologies and Workflows

The synthesis of 1-substituted acridones traditionally relies on the Ullmann condensation to form a diphenylamine intermediate, followed by an intramolecular electrophilic cyclization. When using meta-substituted anilines, cyclization typically yields a mixture of 1-substituted and 3-substituted acridones, necessitating careful chromatographic separation or the use of directed ortho-metalation strategies for regiocontrol.

Protocol 1: Synthesis of 1-Hydroxyacridone via Ullmann Condensation

This protocol outlines a robust, self-validating system for synthesizing 1-hydroxyacridone.

Step 1: Ullmann Coupling

-

Reaction Assembly: In a round-bottom flask, combine 10 mmol of 2-chlorobenzoic acid, 12 mmol of 3-methoxyaniline, and 20 mmol of anhydrous K₂CO₃ in 20 mL of anhydrous DMF.

-

Catalysis: Add 1 mmol of copper powder (catalyst). Causality: Copper facilitates the oxidative addition into the aryl-chloride bond. K₂CO₃ neutralizes the generated HCl, preventing the protonation of the aniline, which would otherwise kill its nucleophilicity.

-

Execution: Reflux the mixture at 130°C under an inert argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, filter through Celite to remove copper residues, and acidify the filtrate with 1M HCl to pH 3. The intermediate, N-(3-methoxyphenyl)anthranilic acid, will precipitate. Filter and dry under a vacuum.

Step 2: Cyclization

-

Reagent Selection: Dissolve the dried intermediate in Eaton’s Reagent (P₂O₅ in methanesulfonic acid, 10 mL/g). Causality: Eaton’s reagent is selected over traditional polyphosphoric acid (PPA) due to its lower viscosity. This enhances mass transfer and allows for milder reaction temperatures (80°C vs. 130°C), thereby minimizing the thermal degradation of the methoxy substituent.

-

Execution: Heat at 80°C for 4 hours.

-

Workup: Pour the mixture over crushed ice. The resulting precipitate is a mixture of 1-methoxyacridone and 3-methoxyacridone. Separate the regioisomers via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Step 3: Demethylation

-

Execution: Suspend pure 1-methoxyacridone in a mixture of 48% aqueous HBr and glacial acetic acid (1:1 v/v). Reflux for 24 hours.

-

Isolation: Neutralize the cooled mixture with saturated NaHCO₃. Filter the resulting yellow precipitate and recrystallize from ethanol to yield pure 1-hydroxyacridone.

Caption: Synthetic workflow for 1-hydroxyacridone via Ullmann condensation and cyclization.

Analytical Validation: Topoisomerase II Decatenation Assay

To validate the mechanism of action of synthesized 1-substituted acridones, a Topoisomerase II decatenation assay is employed. Topo II uniquely decatenates interlocked kinetoplast DNA (kDNA) networks into free minicircles.

Protocol 2: Self-Validating Decatenation Assay

-

Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP), and the test compound (1–50 µM).

-

Enzyme Addition: Add 1 unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

-

Termination (Critical Step): Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 15 minutes at 50°C. Causality: Proteinase K digests the Topoisomerase II enzyme, releasing the DNA from the drug-stabilized cleavable complex. Without this step, the protein-DNA complex remains trapped in the gel well, leading to false-positive interpretations of enzyme inhibition.

-

Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.

-

Validation Matrix:

-

Negative Control (Vehicle): Shows complete decatenation (fast-migrating minicircles).

-

Positive Control (Etoposide): Shows inhibition (kDNA remains trapped in the well).

-

Test Compound: A successful 1-substituted acridone Topo II poison will mimic the positive control, trapping the kDNA in the well in a dose-dependent manner.

-

References

- Belmont P, Bosson J, Godet T, Tiano M. "Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?" Anticancer Agents Med Chem. 2007.

- "New acridone derivatives to target telomerase and oncogenes – an anticancer approach." RSC Advances. 2023.

- "Inhibition effects of acridone on the growth of breast cancer cells in vivo." European Review for Medical and Pharmacological Sciences. 2017.

- "Cell Culture Replication of Herpes Simplex Virus And, or Human Cytomegalovirus Is Inhibited by 3,7-dialkoxylated, 1-hydroxyacridone Deriv

Sources

- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. europeanreview.org [europeanreview.org]

- 4. Cell culture replication of herpes simplex virus and, or human cytomegalovirus is inhibited by 3,7-dialkoxylated, 1-hydroxyacridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 1-Phenylacridin-9(10H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of 1-phenylacridin-9(10H)-one, also known as N-phenylacridone. This molecule is of significant interest due to the versatile photophysical characteristics of the acridone scaffold, which is a key component in the development of fluorescent probes, sensors, and potential therapeutic agents. Understanding the fundamental interactions of this molecule with light is crucial for its application in various scientific and medicinal fields.

Introduction to the Acridone Chromophore

The acridone nucleus is a planar, heterocyclic aromatic structure that exhibits inherent fluorescence. The introduction of a phenyl group at the 10-position (the nitrogen atom) significantly influences the electronic and, consequently, the photophysical properties of the parent acridone molecule. This substitution can alter the energy levels of the molecular orbitals, affecting the absorption and emission characteristics, as well as the quantum yield of fluorescence. The planar structure of the acridone moiety contributes to its ability to interact with biological macromolecules, a property that is being explored in drug development.[1]

Spectroscopic and Photophysical Characteristics

The interaction of 1-phenylacridin-9(10H)-one with light is characterized by its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are highly dependent on the solvent environment, a phenomenon known as solvatochromism.

Absorption and Emission Spectra

The electronic absorption and emission spectra of acridone derivatives are key to understanding their behavior in different environments. For the parent acridone, absorption maxima are typically observed in the range of 390–399 nm, with emission maxima appearing between 399–413 nm.[2][3] The specific absorption and emission characteristics of 1-phenylacridin-9(10H)-one are influenced by the electronic nature of the phenyl substituent and the polarity of the solvent.

Table 1: Summary of Key Photophysical Parameters for Acridone (Parent Compound)

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 390-399 | 399-413 | 318 - 1143 |

| N,N-Dimethylformamide (DMF) | 390-399 | 399-413 | 318 - 1143 |

| Tetrahydrofuran (THF) | 390-399 | 399-413 | 318 - 1143 |

| Acetone | 390-399 | 399-413 | 318 - 1143 |

Note: Data presented is for the unsubstituted acridone molecule as specific data for 1-phenylacridin-9(10H)-one was not available in the cited literature. The ranges reflect variations observed across different concentrations and solvents.[2][3]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are critical for applications such as fluorescence-based assays and imaging. For acridone, the quantum yield is sensitive to the solvent, with higher values generally observed in less polar solvents like THF.[2][3] The lifetime of a fluorophore is also influenced by its environment and can be a valuable parameter for sensing applications.[4]

The excited-state dynamics of acridone derivatives can be complex, often involving processes such as intersystem crossing to the triplet state, which can influence both the quantum yield and lifetime of fluorescence.

Experimental Methodologies

The characterization of the photophysical properties of 1-phenylacridin-9(10H)-one involves a suite of spectroscopic techniques.

Synthesis of 1-Phenylacridin-9(10H)-one

A general and established method for the synthesis of N-substituted acridones involves the condensation of an appropriately substituted aniline with an o-chlorobenzoic acid derivative, followed by cyclization.[1]

Diagram 1: Synthetic Pathway to 1-Phenylacridin-9(10H)-one

Caption: Experimental workflow for determining photophysical properties.

3.2.1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

-

Protocol:

-

Prepare a series of dilute solutions of 1-phenylacridin-9(10H)-one in the solvent of interest with known concentrations.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range.

-

Identify the wavelength(s) of maximum absorbance.

-

Calculate the molar absorption coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

3.2.2. Steady-State Fluorescence Spectroscopy

-

Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).

-

Protocol:

-

Prepare a dilute solution of the sample with an absorbance of < 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Record the fluorescence emission spectrum by exciting the sample at or near its absorption maximum.

-

For quantum yield determination, use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region.

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3.2.3. Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τ_F).

-

Protocol:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite a dilute sample solution with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

Detect the emitted single photons using a fast photodetector.

-

Measure the time delay between the excitation pulse and the detected photon.

-

Construct a histogram of these time delays, which represents the fluorescence decay profile.

-

Fit the decay curve to an exponential function to extract the fluorescence lifetime(s).

-

[4]3.2.4. Transient Absorption Spectroscopy

-

Objective: To study the dynamics of excited states, including intersystem crossing and the formation of transient species.

-

Protocol:

-

Excite the sample with a short "pump" laser pulse.

-

Probe the changes in absorption at various time delays after excitation with a second, broad-spectrum "probe" pulse.

-

The difference in the absorption of the probe light with and without the pump pulse provides the transient absorption spectrum.

-

By varying the delay between the pump and probe pulses, the temporal evolution of the excited states can be monitored.

-

[5][6]### 4. Influence of the Molecular Environment: Solvatochromism

The photophysical properties of 1-phenylacridin-9(10H)-one are expected to be sensitive to the polarity of its environment. This solvatochromic effect arises from differential solvation of the ground and excited electronic states. A change in solvent polarity can lead to shifts in the absorption and emission maxima. Understanding the solvatochromic behavior is essential for designing fluorescent probes that can report on the polarity of their microenvironment, for example, within a biological cell.

Conclusion and Future Directions

1-Phenylacridin-9(10H)-one possesses a robust fluorescent core with photophysical properties that are tunable through its molecular environment. This guide has outlined the fundamental photophysical characteristics and the experimental methodologies required for their detailed investigation. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols offer a clear roadmap for its comprehensive characterization.

Future research should focus on a systematic study of the photophysical properties of 1-phenylacridin-9(10H)-one in a wide range of solvents to fully elucidate its solvatochromic behavior. Furthermore, investigations into its interactions with biomolecules such as proteins and nucleic acids will be crucial for advancing its potential applications in drug development and as a biological probe. The exploration of its excited-state dynamics through transient absorption spectroscopy will provide deeper insights into the mechanisms of fluorescence and non-radiative decay, which is vital for the rational design of new and improved acridone-based functional molecules.

References

- Mohi, A. T., & Abd Alreda, H. A. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322(1), 012075.

- Ali Taher Mohi, & Haydar Abd Alkarim Abd Alreda. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322, 012075.

- Kaur, R., & Kumar, S. (Year). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)

-

National Center for Biotechnology Information. (n.d.). 10-Phenyl-9(10H)-acridone. PubChem Compound Database. Retrieved from [Link]

- PCCP. (2012). Physical Chemistry Chemical Physics, 00, 1-3.

- Khan, A. K. (2016). Synthesis of compounds containing 9(10H)-Acridone.

-

PhysicsOpenLab. (2020, November 26). Fluorescence Lifetime Measures. Retrieved from [Link]

- Science of Synthesis. (n.d.). 15.10 Acridin-9(10H)

- Szymański, S., et al. (Year). Synthesis, fluorescence properties and the promising cytotoxicity of pyrene–derived aminophosphonates.

-

qutools. (n.d.). Fluorescence Lifetime Measurements. Retrieved from [Link]

- Transient absorption spectra measurements a Normalized transient... | Download Scientific Diagram. (n.d.).

- Mei, Y., et al. (2021). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency.

- The fluorescence lifetime of 9-ACA versus pH dissolved in 100 mM buffer... (n.d.).

- Lakowicz, J. R., et al. (Year). Fluorescence Lifetime Imaging. PMC.

- Transient absorption spectra of 1 (500 μm) in acetonitrile on... (n.d.).

- Byrd, B. K., et al. (2022, December 19). Characterization of fluorescence lifetime of organic fluorophores for molecular imaging in the SWIR window. bioRxiv.

- Kim, J., et al. (2018, March 5). Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes. PMC.

- Park, J., et al. (2012, July 5). Mechanistic Study of the Photochemical Hydroxide Ion Release from 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. ScholarWorks@BGSU.

- Geneaux, R., et al. (Year). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Neumark Group.

- Summary of the absorption and emission maxima, average sizes, and quantum yields of SPNs. (n.d.).

- Lee, J. Y., et al. (Year). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science (RSC Publishing).

- Al-Zoubi, M., et al. (2025, March 24). Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene. MDPI.

- Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). (Year). Not specified.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Lifetime Measurements – qutools [qutools.com]

- 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 6. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

Photophysical Profiling of Phenyl-Substituted Acridones: A Technical Guide to UV-Vis Absorption Spectra and Intramolecular Charge Transfer

Introduction

Acridones represent a highly versatile class of heterocyclic compounds characterized by a rigid, planar conjugated system. When functionalized with phenyl groups—either at the nitrogen atom (N-phenyl acridones) or along the periphery (e.g., 2,7-substituted architectures)—their electronic landscape shifts dramatically. These modifications induce pronounced Intramolecular Charge Transfer (ICT), making phenyl-substituted acridones highly valuable in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and as super photooxidants in photoredox catalysis.

This whitepaper provides an in-depth technical analysis of the UV-Vis absorption characteristics of phenyl-substituted acridones, detailing the causality behind their photophysical behavior, and outlining robust experimental protocols for their characterization.

Theoretical Framework: Electronic Transitions and ICT

The UV-Vis absorption spectrum of the parent acridone core is dominated by localized

In Donor-Acceptor-Donor (D-A-D) structured acridones, such as those bearing bis-(diphenylamino)phenyl substituents, the highest occupied molecular orbital (HOMO) is largely localized on the electron-donating phenylamine fragments, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-withdrawing acridone core. This spatial separation facilitates a strong ICT transition upon photon absorption. For instance, N-phenyl acridone derivatives exhibit a strong

Causality in Structural Tuning: Increasing the electron-donating strength of the phenyl substituents destabilizes the HOMO energy level, thereby narrowing the optical bandgap. This results in a distinct bathochromic (red) shift in the UV-Vis absorption spectra, allowing researchers to precisely tune the absorption onset for specific photocatalytic or optoelectronic applications [1].

Quantitative Photophysical Data

The table below synthesizes the UV-Vis absorption and emission parameters for key phenyl-substituted and related acridone derivatives, highlighting the impact of substitution on their spectral properties.

| Compound / Derivative | Solvent | Absorption | Emission | Stokes Shift ( | Primary Transition |

| N-Methylacridone (NMA) | THF | 393 | 410 | ~1050 | |

| N-Phenyl Acridone | Hexane | 368 | 454 | ~5000 | ICT / |

| Bis-(methoxyphenyl) Acridone | Acetonitrile | 320 | 405 | ~6500 | ICT |

| Bis-(diphenylamino)phenyl Acridone | Acetonitrile | 364 | 480 | ~6600 | Strong ICT |

Data synthesized from spectroscopic studies on D-A-D acridones and N-alkyl/aryl derivatives[1][2][3].

Experimental Methodology: High-Fidelity UV-Vis Characterization

To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra for phenyl-substituted acridones must follow a self-validating protocol. The rigid planar structure of acridones makes them prone to

Protocol: Steady-State UV-Vis Absorption Spectroscopy

Objective: Determine the molar absorptivity (

Step 1: Solvent Selection & Preparation

-

Action: Select an aprotic solvent (e.g., spectroscopic grade Tetrahydrofuran (THF) or Hexane) to prevent hydrogen-bonding interactions with the acridone carbonyl oxygen, which can perturb the

transition [3]. -

Validation: Run a solvent blank to establish a baseline from 250 nm to 800 nm. Ensure the baseline drift is

Absorbance Units (AU).

Step 2: Analyte Preparation (Concentration Gradient)

-

Action: Prepare a primary stock solution of the acridone derivative at

in the chosen solvent. Sonicate for 5 minutes to ensure complete dissolution. -

Action: Perform serial dilutions to create a concentration gradient:

, -

Causality: Operating strictly below

prevents intermolecular

Step 3: Spectral Acquisition

-

Action: Transfer the solutions to a 1 cm path-length quartz cuvette.

-

Action: Record the absorption spectra using a dual-beam UV-Vis-NIR spectrophotometer (e.g., Cary 5000) with a scan rate of 100 nm/min and a slit width of 1 nm [2].

Step 4: Self-Validation (Beer-Lambert Linearity)

-

Action: Plot the absorbance at

against the concentration. -

Validation: The data must yield a linear regression with

. Any deviation from linearity at higher concentrations indicates the onset of aggregation, invalidating the molar absorptivity calculation for those points.

Visualizing the Photophysical Workflow

The following diagram outlines the logical progression from structural design to photophysical validation, emphasizing the feedback loop between TD-DFT predictions and empirical UV-Vis data.

Experimental workflow for UV-Vis characterization of acridones, highlighting self-validation.

Advanced Applications: Acridones as Super Photooxidants

Beyond standard optoelectronics, the unique UV-Vis absorption profiles of phenyl-substituted acridones have revolutionized molecular photoelectrochemistry. By bridging acyclic triarylamine catalysts with a carbonyl group to form N-phenyl acridones, researchers have developed closed-shell, neutral photocatalysts.

When these electron-poor acridones are subjected to Brønsted acid activation (e.g., addition of trifluoroacetic acid), their excited-state oxidation power increases dramatically. Upon photoexcitation within their primary UV-Vis absorption band, these in situ generated acridinium salts act as "super photooxidants" (

Mechanistic Visualization of Intramolecular Charge Transfer

To understand why the UV-Vis spectra of D-A-D phenyl-acridones exhibit broad, red-shifted absorption bands, we must examine the ICT process. The diagram below illustrates the electronic transitions following photon absorption.

Jablonski diagram illustrating the Local Excitation (LE) to ICT transition in D-A-D acridones.

Conclusion

The UV-Vis absorption spectra of phenyl-substituted acridones serve as a direct window into their profound photophysical capabilities. By strategically substituting the acridone core with electron-donating or withdrawing phenyl derivatives, researchers can engineer the HOMO-LUMO gap, shifting the absorption profile to harness specific wavelengths for ICT, TADF, or super-photooxidant catalysis. Rigorous, self-validating spectroscopic protocols remain paramount to distinguishing true molecular electronic transitions from aggregation artifacts, ensuring the reliable translation of these molecules into next-generation optoelectronic and catalytic technologies.

References

- A comprehensive spectral, photophysical and electrochemical study of synthetic water-soluble acridones.

- Structure-property relationship of donor-acceptor acridones – An optical, electrochemical and comput

- Substituted acridones: simple deep blue HIGHrISC emitters in an aprotic environment.Semantic Scholar.

- Electron‐Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms.

Architectural Divergence in Acridone Scaffolds: A Technical Guide on C-Phenyl vs. N-Phenyl Derivatives

Executive Summary

As application scientists and drug developers, we frequently leverage the acridone (9(10H)-acridinone) scaffold due to its privileged nature in both biological and materials sciences. However, the regiochemistry of functionalization—specifically whether a phenyl group is appended to the nitrogen heteroatom (N10) or the carbon periphery (e.g., C2, C4)—dictates a profound architectural divergence. This whitepaper provides an in-depth mechanistic analysis of how the spatial positioning of the phenyl ring alters the 3D conformation and electronic properties of the acridone core. We will explore how N-phenyl acridones are optimized for optoelectronics via steric decoupling, whereas C-phenyl acridones are tailored for targeted oncology via extended planar conjugation.

Mechanistic Causality: Structural and Electronic Divergence

N-Phenyl Acridones: Steric Decoupling and Optoelectronics

In N-phenyl acridones (systematically named 10-phenylacridin-9(10H)-one), the phenyl ring is covalently bound to the N10 heteroatom[1]. From a stereochemical perspective, this positioning induces a severe steric clash between the ortho-hydrogens of the N-phenyl ring and the peri-hydrogens (C1 and C8) of the rigid acridone core.

The Causality: To relieve this steric strain, the N-phenyl ring is forced to rotate out of the acridone plane, adopting a nearly orthogonal conformation. This geometry spatially decouples the Highest Occupied Molecular Orbital (HOMO), which localizes on the electron-donating acridone nitrogen, from the Lowest Unoccupied Molecular Orbital (LUMO), which localizes on the acceptor moieties. This decoupling minimizes the exchange energy splitting (

C-Phenyl Acridones: Planar Conjugation and Target Affinity

Conversely, C-phenylation (e.g., at the C2 or C4 positions) avoids the spatial constraints of the N10 pocket. The phenyl ring can adopt a nearly coplanar conformation with the tricyclic acridone core.

The Causality: This coplanarity extends the

Caption: Workflow detailing the divergent synthesis, properties, and applications of acridones.

Applications in Drug Development & Materials Science

C-Phenyl Acridones as Targeted AKT Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and is frequently hyperactivated in breast cancers (e.g., MCF-7 and MDA-MB-231 cell lines). C-phenyl acridones and specifically engineered acridone-2-carbohydrazide derivatives have been identified as highly potent inhibitors of AKT kinase[3][4]. By binding to the kinase domain, these planar molecules specifically suppress the phosphorylation of AKT at the Ser473 residue. This targeted inhibition halts the survival signal, leading directly to G0/G1 cell cycle arrest and subsequent apoptosis in malignant cells[4].

Caption: Mechanism of action for C-phenyl acridones acting as p-AKT Ser473 inhibitors in cancer.

N-Phenyl Acridones in TADF and OLED Technologies

Because of their unique twisted intramolecular charge transfer (TICT) states, N-phenyl acridones are heavily utilized in materials science. Recent advancements have demonstrated that the protonation and deprotonation of N-phenylacridone derivatives can achieve reversible switching between TADF and room-temperature phosphorescence (RTP). This multichannel afterglow regulation is highly sought after for next-generation anti-counterfeiting materials and data encryption[2].

Quantitative Data Summary

The table below summarizes the core physicochemical and biological differences between the two structural classes, providing a quick-reference matrix for drug design and materials engineering.

| Property | N-Phenyl Acridones | C-Phenyl Acridones |

| Substitution Site | N10 Heteroatom | C2, C3, or C4 positions |

| 3D Conformation | Orthogonal / Twisted | Highly Planar / Coplanar |

| Electronic Effect | HOMO-LUMO Decoupling | Extended |

| Primary Mechanism | Reverse Intersystem Crossing (RISC) | Kinase Pocket Binding / Intercalation |

| Key Application | OLEDs, TADF, RTP Sensors | AKT Inhibitors, Anticancer Drugs |

| Representative IC | N/A (Typically non-targeted) | 1.75 - 5.53 |

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following methodologies detail the specific, self-validating protocols used to synthesize and evaluate these compounds.

Protocol: Suzuki-Miyaura Synthesis of C-Phenyl Acridones

Objective: Synthesize 2-phenylacridone via palladium-catalyzed cross-coupling.

-

Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-bromoacridone (1.0 eq) and phenylboronic acid (1.2 eq).

-

Catalyst & Base Addition: Add

(0.05 eq) and -

Solvent System: Dissolve the mixture in a degassed biphasic solvent system of Toluene/EtOH/H

O (2:1:1). Causality: The biphasic system ensures the simultaneous solubility of the highly lipophilic acridone halide and the hydrophilic inorganic base. -

Reaction: Reflux at 90°C for 12 hours. Monitor via TLC.

-

Purification: Extract with ethyl acetate, dry over

, and purify via silica gel column chromatography (Hexane/EtOAc).

Protocol: Ullmann-Type Synthesis of N-Phenyl Acridones

Objective: Synthesize 10-phenylacridin-9(10H)-one via copper-catalyzed C-N bond formation.

-

Preparation: Combine acridone (1.0 eq), iodobenzene (1.5 eq), and

(2.0 eq) in a dry reaction vessel. -

Catalytic System: Add

(0.1 eq) and 1,10-phenanthroline (0.2 eq). Causality: The bidentate nitrogen ligand (1,10-phenanthroline) is critical; it coordinates the copper center, preventing the disproportionation of -

Reaction: Suspend in anhydrous DMF and heat to 130°C for 24 hours under nitrogen.

-

Workup: Cool to room temperature, quench with water, extract with dichloromethane, and recrystallize from ethanol to yield pure N-phenyl acridone.

Protocol: In Vitro p-AKT Ser473 Kinase Inhibition Assay

Objective: Validate the specific mechanism of action for synthesized C-phenyl acridones.

-

Cell Treatment: Seed MCF-7 breast cancer cells in a 96-well plate. Treat with varying concentrations of the C-phenyl acridone derivative (e.g., 0.1 to 10

M) for 24 hours. -

Lysis & Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of the AKT proteins during extraction.

-

ELISA Quantification: Transfer the lysates to a microplate pre-coated with an anti-total-AKT capture antibody. Add a detection antibody specifically targeting the phosphorylated Ser473 residue.

-

Validation: Read absorbance at 450 nm. Causality: Measuring total AKT is insufficient for determining kinase activity. By specifically quantifying the Ser473 phosphorylation state, this assay self-validates that the drug is actively disrupting the mTORC2-mediated activation step of the kinase, rather than merely causing non-specific cytotoxicity[3][4].

References

- Title: 10-Phenyl-9(10H)

- Title: Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies Source: PMC - NIH URL

- Title: Design, synthesis and evaluation of acridone-2-carbohydrazide derivatives as p-AKT Ser 473 kinase inhibitors Source: Future Science URL

- Title: Multichannel Afterglow Regulated by Protonation-Induced Reversed Intersystem Crossing Source: ResearchGate URL

Sources

- 1. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svu-naac.somaiya.edu [svu-naac.somaiya.edu]

Methodological & Application

Application Note: High-Purity Isolation of 1-Phenylacridin-9(10H)-one

Abstract

The purification of 1-Phenylacridin-9(10H)-one (CAS 160289-77-0) presents unique challenges due to the rigid tricyclic acridone core and the steric influence of the C1-phenyl substituent. While the parent acridone is notoriously insoluble, the C1-phenyl group introduces a steric twist that disrupts planar

Chemical Context & Pre-Purification Analysis

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule.

-

Structure: The 1-phenyl substituent creates steric repulsion with the C9-carbonyl oxygen or the N10-H, forcing the phenyl ring out of coplanarity with the acridone backbone.

-

Solubility Implications: This "twist" prevents the tight crystal packing seen in unsubstituted acridone (MP >350°C), rendering the 1-phenyl derivative slightly more soluble in polar aprotic solvents but still resistant to common low-boiling organics (e.g., diethyl ether, hexane).

-

Common Impurities:

-

Starting Materials: 2-Amino-3-phenylbenzoic acid or N-phenylanthranilic acid derivatives.

-

By-products: Decarboxylated species or incomplete cyclization intermediates.

-

Inorganics: Copper/Palladium residues if metal-catalyzed coupling (Ullmann/Buchwald) was used.

-

Solvent Selection Strategy

The choice of solvent is dictated by the high melting point and polarity of the acridone lactam/lactim tautomer system.

| Solvent System | Role | Mechanism of Action | Suitability |

| Glacial Acetic Acid | Primary | Protonates the carbonyl oxygen/amine, disrupting H-bonds. | Excellent for bulk crude. |

| DMF / DMSO | Primary | High dielectric constant dissolves the polar core; high BP allows high-temp dissolution. | High for final polishing. |

| NMP (N-Methyl-2-pyrrolidone) | Alternative | Powerful solvency for highly insoluble aromatics. | Good , but hard to remove traces. |

| Ethanol / Water | Anti-Solvent | Induces controlled precipitation. | Essential for yield recovery. |

| DCM / Methanol | Chromatographic | Used if recrystallization fails to remove isomers. | Secondary (Flash Column). |

Decision Matrix: Solvent Selection

The following logic flow guides the selection of the optimal purification route based on the crude material's behavior.

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system based on crude solubility.

Detailed Protocols

Protocol A: Standard Recrystallization (Glacial Acetic Acid)

Best for: Removal of inorganic salts and highly polar starting materials.

Materials:

-

Crude 1-Phenylacridin-9(10H)-one

-

Glacial Acetic Acid (ACS Grade)

-

Activated Charcoal (Norit)

-

Celite 545 filter aid

Step-by-Step Procedure:

-

Dissolution: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 15–20 mL of Glacial Acetic Acid.

-

Heating: Equip with a reflux condenser and heat to boiling (approx. 118°C) with magnetic stirring.

-

Expert Note: If the solution is dark/black, add 50 mg of activated charcoal carefully (remove heat source briefly to avoid boil-over).

-

-

Hot Filtration: While maintaining the solution near boiling, filter rapidly through a pre-heated Celite pad (sintered glass funnel). This removes metal residues and charcoal.

-

Safety: Perform in a fume hood; hot acetic acid vapor is corrosive.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

-

Collection: Once crystals form, cool to 4°C for 30 minutes. Filter the yellow needles via vacuum filtration.

-

Washing: Wash the cake with 2 x 5 mL of cold acetic acid, followed by 3 x 10 mL of water (to remove acid traces), and finally 1 x 5 mL of cold ethanol.

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: Heat-sensitive batches or maximizing yield from mother liquors.

Mechanism: DMF solvates the acridone via dipole interactions. Water acts as a harsh anti-solvent, drastically increasing the polarity of the bulk medium and forcing the hydrophobic aromatic system to precipitate.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of crude material in the minimum volume of DMF (approx. 5–8 mL) at 80–90°C.

-

Filtration: Filter hot (if necessary) to remove insoluble particulates.

-

Precipitation:

-

Place the filtrate in a beaker with vigorous stirring.

-

Add deionized water dropwise .

-

Critical Point: Stop adding water when a persistent cloudiness appears. Heat gently to redissolve, then let it cool.

-

If no crystals form on cooling, add more water slowly until the ratio is approx. 3:1 (DMF:Water).

-

-

Aging: Let the suspension stir gently for 1 hour to ripen the crystals (Ostwald ripening).

-

Isolation: Filter and wash copiously with water to remove DMF. Wash with cold methanol.

Process Validation & Quality Control

A self-validating protocol requires confirmation of purity.

| Metric | Method | Acceptance Criteria |

| Purity | HPLC-UV (254 nm) | > 98.5% area integration. |

| Identity | 1H-NMR (DMSO-d6) | Confirm integration of phenyl protons (5H) vs acridone core (7H). |

| Melting Point | Capillary Method | Sharp range (< 2°C variation). Lit: >270°C (derivative dependent). |

| Residual Solvent | GC-Headspace | DMF < 880 ppm; Acetic Acid < 5000 ppm (ICH limits). |

Workflow Diagram:

Figure 2: End-to-end workflow for the isolation and validation of 1-Phenylacridin-9(10H)-one.

Troubleshooting Common Issues

-

"Oiling Out" (Liquid-Liquid Phase Separation):

-

Cause: The solute precipitates as a supercooled liquid before crystallizing, often due to impurities lowering the MP or cooling too fast.

-

Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product. Cool extremely slowly (wrap flask in foil/towel).

-

-

Colored Impurities Persist:

-

Cause: Highly conjugated by-products (e.g., biacridonyls).

-

Fix: Use Protocol A but increase the amount of activated charcoal. Alternatively, perform a short silica plug filtration using 5% MeOH in DCM before recrystallization.

-

-

Low Yield:

-

Cause: Product is too soluble in the mother liquor.

-

Fix: Concentrate the mother liquor by 50% on a rotavap and perform a second crop crystallization. Note: The second crop will be less pure.

-

References

-

PubChem. 10-Phenyl-9(10H)-acridone Compound Summary (CID 138522).[1][2] National Library of Medicine. [Link] (Note: While discussing the N-phenyl isomer, this source provides fundamental solubility data for the acridone class.)

-

RSC Advances. Acridin-9(10H)-one based thermally activated delayed fluorescence material. Royal Society of Chemistry. [Link] (Demonstrates purification of complex acridone derivatives via column chromatography and recrystallization.)

-

Journal of Organic Chemistry. Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C–H Bond Activation Strategy. ACS Publications. [Link] (Details the synthesis and purification of C-substituted acridones, including column conditions.)

Sources

Application Note: Structural Elucidation of 1-Phenylacridin-9(10H)-one via High-Field NMR

Topic: NMR Characterization of 1-Phenylacridin-9(10H)-one (

Abstract

This application note details the nuclear magnetic resonance (NMR) characterization of 1-phenylacridin-9(10H)-one , a sterically congested acridone derivative. Unlike the common

Introduction & Structural Context

Acridin-9(10H)-ones are tricyclic scaffolds with significant pharmacological potential (anticancer, antimicrobial) and utility as fluorescent probes. The introduction of a phenyl group at the C1 position creates a non-planar molecular architecture.

Key Structural Features:

-

Steric Twist: The steric clash between the C1-phenyl ring and the C9-carbonyl oxygen forces the phenyl substituent out of the acridone plane. This disrupts conjugation and induces ring-current shielding effects on the carbonyl carbon.

-

Tautomerism: While 9-acridones can theoretically tautomerize to 9-hydroxyacridines, the keto-amine form (9(10H)-one) is thermodynamically favored in polar aprotic solvents like DMSO.

-

Numbering Scheme: Standard IUPAC numbering is used, where the carbonyl is C9 and the nitrogen is N10.

Experimental Protocol

Sample Preparation

Objective: Maximize solubility while preventing aggregation-induced line broadening.

-

Solvent Selection: DMSO-d

(99.9% D) is the requisite solvent.-

Reasoning: 1-Phenylacridin-9(10H)-one has poor solubility in CDCl

. DMSO disrupts intermolecular

-

-

Concentration: Prepare a 15–20 mM solution (approx. 3–5 mg in 0.6 mL DMSO-d

).-

Note: Higher concentrations may lead to precipitation or viscosity-induced broadening.

-

-

Vessel: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz or Higher)

To ensure unequivocal assignment, the following pulse sequences are recommended:

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |

| zg30 | 16 | 1.0 s | Quantitative integration & coupling analysis. | |

| zgpg30 | 1024+ | 2.0 s | Detection of quaternary carbons (C1, C9). | |

| COSY | cosygpppqf | 4 | 1.5 s | Tracing spin systems (H2–H3–H4). |

| HSQC | hsqcetgp | 4 | 1.5 s | 1-bond C-H correlation (assigns protonated carbons). |

| HMBC | hmbcgplpndqf | 8 | 1.5 s | Long-range (2-3 bond) correlations to assign quaternary C1 & C9. |

Workflow Visualization

The following diagram outlines the logical flow for structural verification:

Figure 1: Decision tree for NMR acquisition and assignment logic.

Results & Discussion

H NMR Interpretation

The proton spectrum of 1-phenylacridin-9(10H)-one in DMSO-d

-

Amine Proton (NH, H10): A broad singlet typically appearing between 11.5 – 12.0 ppm . Its presence confirms the acridone (keto) tautomer. Exchange with D

O will eliminate this signal. -

H8 (Peri-Proton): This is the most deshielded aromatic proton (approx. 8.20 – 8.35 ppm , dd,

Hz). It lies in the deshielding cone of the C9 carbonyl group. -

H2, H3, H4 (Substituted Ring):

-

H2: Appears as a doublet or doublet of doublets. Due to the twisted phenyl ring at C1, H2 may experience shielding relative to unsubstituted acridone, appearing around 7.0 – 7.2 ppm .

-

H3/H4: Complete the spin system, typically overlapping with the unsubstituted ring protons (H5-H7) in the 7.4 – 7.8 ppm range.

-

-

Phenyl Group: Appears as a multiplet integrating to 5 protons in the 7.3 – 7.6 ppm region. Due to free rotation (unless severely hindered at low temp), these often appear as a broad multiplet.

C NMR Interpretation

-

Carbonyl (C9): The diagnostic signal for the acridone core. In 1-substituted derivatives, the steric twist can reduce coplanarity, slightly shielding this carbon relative to planar acridone. Expect a signal at 176.0 – 178.0 ppm .

-

C1 (Quaternary): The ipso-carbon bearing the phenyl ring. It will be significantly downfield (approx. 140 – 145 ppm ) and will show HMBC correlations to the phenyl protons and H3.

-

C4a/C8a/C9a/C10a (Bridgeheads): Cluster in the 118 – 142 ppm region.

Data Summary Table (Predicted/Representative)

Values are representative of 1-substituted acridones in DMSO-d

| Position | Multiplicity | Assignment Notes | ||

| NH (10) | 11.80 | br s | - | Disappears with D |

| C9 | - | - | 177.5 | Carbonyl |

| H8 | 8.25 | dd | 126.5 | Peri-deshielded |

| H1 | - | - | 142.0 | Quaternary (Ipso) |

| H2 | 7.15 | dd | 128.0 | Ortho to Phenyl |

| Ph-H | 7.35 - 7.55 | m | 127-129 | Phenyl Ring |

| H4/H5 | 7.60 - 7.80 | m | 118-122 | - |

Mechanistic Insight: Tautomerism & Sterics

The characterization of this molecule is a study in steric inhibition of resonance.

-

Keto-Enol Equilibrium: The lack of an OH signal and the presence of the C=O peak at ~177 ppm confirms the 9(10H)-one form. In the 9-hydroxyacridine tautomer, the C9 signal would shift upfield to ~150-160 ppm (aromatic C-O).

-

Atropisomerism Potential: The bond between C1 and the phenyl ring has restricted rotation. While usually fast at room temperature (leading to averaged phenyl signals), cooling the sample to 250K may resolve the phenyl protons into distinct populations, a technique useful for detailed conformational analysis.

Figure 2: Tautomeric equilibrium favoring the keto form, confirmed by NMR markers.

References

-

Primary Synthesis & Characterization: Thamaraiselvi, S., & Mohan, P. S. (1999). Quinoline, 1-Phenylacridone, Naphthacridone, Photocyclization. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Link

-